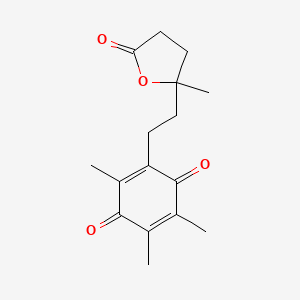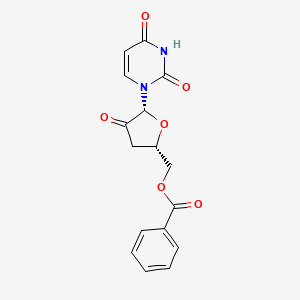
1-Bdgpu
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5’-O-Benzoyl-3’-deoxypentofuran-2’-ulosyl)uracil is a synthetic nucleoside analog. This compound is of significant interest in the field of medicinal chemistry due to its potential applications in antiviral and anticancer therapies. The structure of this compound includes a uracil base linked to a modified sugar moiety, which is further benzoylated.
Méthodes De Préparation
The synthesis of 1-(5’-O-Benzoyl-3’-deoxypentofuran-2’-ulosyl)uracil involves several steps. One common method includes the [1,2]-hydride shift reaction. The synthetic route typically starts with the protection of the hydroxyl groups on the sugar moiety, followed by the introduction of the benzoyl group. The uracil base is then attached to the modified sugar through glycosylation reactions. The final product is obtained after deprotection and purification steps .
Analyse Des Réactions Chimiques
1-(5’-O-Benzoyl-3’-deoxypentofuran-2’-ulosyl)uracil undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the benzoyl group or the uracil base.
Substitution: The benzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-(5’-O-Benzoyl-3’-deoxypentofuran-2’-ulosyl)uracil has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: This compound is studied for its interactions with various enzymes and nucleic acids.
Industry: It may be used in the development of new pharmaceuticals and diagnostic tools.
Mécanisme D'action
The mechanism of action of 1-(5’-O-Benzoyl-3’-deoxypentofuran-2’-ulosyl)uracil involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses and the proliferation of cancer cells. The molecular targets of this compound include various polymerases and other enzymes involved in nucleic acid metabolism .
Comparaison Avec Des Composés Similaires
1-(5’-O-Benzoyl-3’-deoxypentofuran-2’-ulosyl)uracil can be compared with other nucleoside analogs, such as:
Zidovudine: An antiviral nucleoside analog used in the treatment of HIV.
Gemcitabine: A nucleoside analog used in cancer chemotherapy.
Cytarabine: Another nucleoside analog used in the treatment of certain types of leukemia.
The uniqueness of 1-(5’-O-Benzoyl-3’-deoxypentofuran-2’-ulosyl)uracil lies in its specific structural modifications, which may confer unique biological activities and therapeutic potential .
Propriétés
Numéro CAS |
38359-55-6 |
|---|---|
Formule moléculaire |
C16H14N2O6 |
Poids moléculaire |
330.29 g/mol |
Nom IUPAC |
[(2S,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-oxooxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C16H14N2O6/c19-12-8-11(9-23-15(21)10-4-2-1-3-5-10)24-14(12)18-7-6-13(20)17-16(18)22/h1-7,11,14H,8-9H2,(H,17,20,22)/t11-,14+/m0/s1 |
Clé InChI |
MQELLKXJZDZGMV-SMDDNHRTSA-N |
SMILES |
C1C(OC(C1=O)N2C=CC(=O)NC2=O)COC(=O)C3=CC=CC=C3 |
SMILES isomérique |
C1[C@H](O[C@H](C1=O)N2C=CC(=O)NC2=O)COC(=O)C3=CC=CC=C3 |
SMILES canonique |
C1C(OC(C1=O)N2C=CC(=O)NC2=O)COC(=O)C3=CC=CC=C3 |
Key on ui other cas no. |
38359-55-6 |
Synonymes |
1-(5'-O-benzoyl-3'-deoxy-beta-D-glycero-pentafuran-2'-ulosyl)uracil 1-(5'-O-benzoyl-3'-deoxypentofuran-2'-ulosyl)uracil 1-BDGPU |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


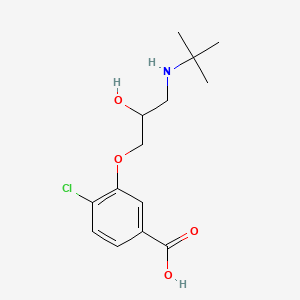
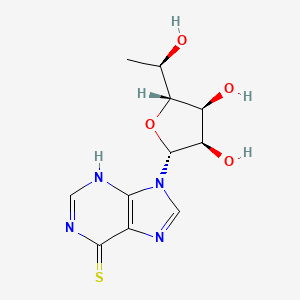
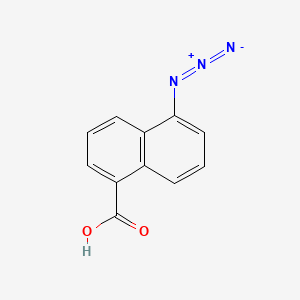
![[(5-Hydroxy-4-methylpyridin-2-yl)methylideneamino]thiourea](/img/structure/B1228032.png)
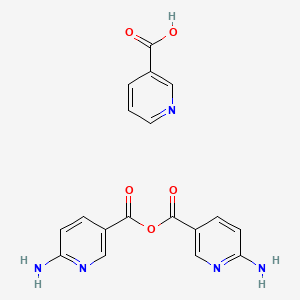

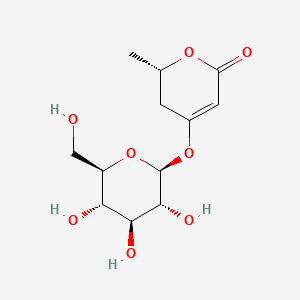
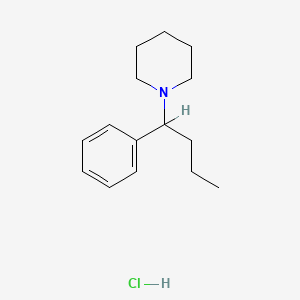
![8-[3-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]propyloxy]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B1228040.png)
![3,12-Bis(2-chloroethyl)-3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride](/img/structure/B1228041.png)

![(Z)-1-N-methyl-1-N'-[2-[[5-(methylaminomethyl)furan-2-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine](/img/structure/B1228048.png)

